2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a cyclopropane derivative that features a methoxyphenyl group attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with a cyclopropanating agent. One common method is the use of diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation to yield the amine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)cyclopropanamine hydrochloride
- 2-(3-Methylphenyl)cyclopropan-1-amine
- Cyclopropanamine derivatives with different substituents
Uniqueness
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific methoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-3-7(5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |
InChI Key |
FRZAHERUZSETAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2N.Cl |
Origin of Product |
United States |
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